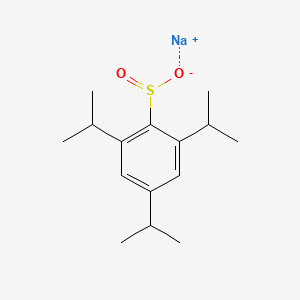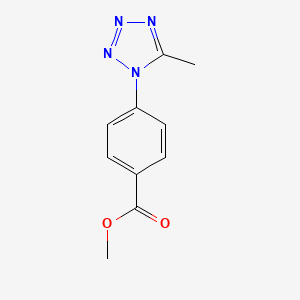![molecular formula C8H12N2O3 B6612303 methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate CAS No. 932848-17-4](/img/structure/B6612303.png)
methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate, also known as Methyl-DMA, is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of oxazole and is composed of a methyl group, a dimethylamino group, and an oxazole-3-carboxylate group. Methyl-DMA is a versatile compound that has many applications in the field of biochemistry, physiology, and pharmaceuticals.
Scientific Research Applications
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has many scientific research applications. It is used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antidiabetic agents, and antineoplastic agents. It is also used in the synthesis of various biochemicals, such as neurotransmitters, hormones, and vitamins. Additionally, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate is used in the synthesis of various organic compounds, such as dyes, pigments, and surfactants.
Mechanism of Action
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate acts as a nucleophile in organic reactions. It can react with electrophiles, such as carbonyl compounds, to form covalent bonds. This reaction is known as nucleophilic addition. In addition, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate can act as a base in organic reactions. It can react with acids, such as carboxylic acids, to form covalent bonds. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of aldehyde dehydrogenase, an enzyme that is involved in the metabolism of alcohol. Additionally, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has been shown to inhibit the activity of cytochrome P450, an enzyme that is involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound that can be used in a variety of reactions. However, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate also has several limitations. It is a volatile compound and must be handled with care. Additionally, it is a toxic compound and must be handled with appropriate safety measures.
Future Directions
There are several potential future directions for methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate. It could be used in the development of new pharmaceuticals and biochemicals. Additionally, it could be used in the synthesis of new organic compounds, such as polymers and catalysts. It could also be used in the development of new analytical techniques, such as chromatography and spectroscopy. Finally, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate could be used in the development of new medical treatments, such as gene therapy and stem cell therapy.
Synthesis Methods
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate is synthesized through a multi-step procedure. The first step involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a dimethylaminomethyl derivative of 4-methoxybenzaldehyde. The second step involves the reaction of the dimethylaminomethyl derivative with oxalyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate.
properties
IUPAC Name |
methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-10(2)5-6-4-7(9-13-6)8(11)12-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOSFIDFZUWCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)


![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)
![ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B6612278.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)


![Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-](/img/structure/B6612298.png)
![ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6612301.png)
![methyl 5-[(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612309.png)